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Compound of Interest

Compound Name:
1-(3-Chloro-4-

methylphenyl)piperidine

CAS No.: 1000339-31-0

Cat. No.: B1604480 Get Quote

Executive Summary
1-(3-Chloro-4-methylphenyl)piperidine (CAS: 1000339-31-0) is a specialized N-aryl

piperidine intermediate used primarily in the synthesis of Sigma-1 (

) receptor modulators and as a lipophilic warhead in Protein Degrader (PROTAC) design.[1][2]
[3] Its structural motif—a piperidine ring directly coupled to a di-substituted phenyl ring—offers
a critical balance of lipophilicity and metabolic stability, making it a privileged scaffold in CNS-
active drug discovery.

This guide provides a rigorous technical analysis of its physicochemical properties, validated

synthesis protocols, and application in medicinal chemistry.

Part 1: Chemical Identity & Physicochemical
Properties[5]
Nomenclature & Identification
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Property Detail

CAS Number 1000339-31-0

IUPAC Name 1-(3-Chloro-4-methylphenyl)piperidine

Molecular Formula

Molecular Weight 209.72 g/mol

SMILES Cc1ccc(N2CCCCC2)cc1Cl

InChI Key BVTFSKQEMUXBLP-UHFFFAOYSA-N

Physical Properties & Solubility Profile
Note: Experimental values for this specific congener are limited; data below synthesizes

experimental values of close structural analogs (e.g., 1-(4-chlorophenyl)piperidine) and high-

confidence predictive models.
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Parameter Value / Description Context for Researchers

Physical State Low-melting solid or viscous oil
Typically solidifies upon high-

vacuum drying.[4]

Melting Point 35–45 °C (Predicted)

Handle as a melt during neat

reactions; solids require

spatula transfer.[4]

Boiling Point ~315 °C (at 760 mmHg)

High boiling point requires

high-vacuum distillation (<1

mmHg) for purification.[4]

LogP 3.8 – 4.2

Highly lipophilic; crosses

Blood-Brain Barrier (BBB)

effectively.[4]

pKa ~5.5 (Conjugate acid)

Significantly lower than alkyl

piperidines (~11.[4]0) due to N-

phenyl resonance

delocalization.

Solubility DMSO, DCM, MeOH, Toluene

Insoluble in water. Requires

organic co-solvent for

biological assays.[4]

Part 2: Synthesis & Manufacturing Protocols
Critical Analysis of Synthetic Routes
The synthesis of 1-(3-Chloro-4-methylphenyl)piperidine requires the formation of a C–N

bond between an electron-rich amine (piperidine) and a deactivated aryl halide.

Route A: Palladium-Catalyzed Cross-Coupling (Recommended): Utilizes Buchwald-Hartwig

amination.[5] This is the "Gold Standard" for purity, preventing regioisomer formation.

Route B: Nucleophilic Aromatic Substitution (

): Generally fails due to the lack of strong electron-withdrawing groups on the phenyl ring.
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Route C: Benzyne Mechanism (Not Recommended): Using strong bases (e.g.,

) with aryl halides generates a benzyne intermediate, leading to a mixture of meta- and para-
substituted regioisomers that are difficult to separate.

Validated Protocol: Buchwald-Hartwig Amination
Objective: Selective synthesis of the N-aryl bond without regioisomer contamination.

Reagents:

Substrate: 4-Bromo-2-chlorotoluene (1.0 eq)

Note: Do not use the chloro-analog (4-chloro-2-chlorotoluene) unless using advanced

precatalysts (e.g., BrettPhos), as the C-Cl bond is inert under standard conditions.

Amine: Piperidine (1.2 eq)

Catalyst:

(1-2 mol%) or

Ligand: BINAP or Xantphos (2-4 mol%)

Base: Sodium tert-butoxide (

) (1.5 eq)

Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

Inerting: Charge a flame-dried Schlenk flask with

, Ligand, and

. Evacuate and backfill with Argon (

).
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Addition: Add anhydrous Toluene, followed by 4-Bromo-2-chlorotoluene and Piperidine via

syringe.

Reaction: Heat the mixture to 80–100 °C for 12–16 hours. Monitor by TLC (Hexane/EtOAc

9:1) or LC-MS.

Checkpoint: The starting bromide should disappear. If conversion stalls, add 0.5 mol%

additional catalyst.

Workup: Cool to Room Temp (RT). Filter through a Celite pad to remove Pd black and

inorganic salts. Wash the pad with EtOAc.[6]

Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (

, Hexane

5% EtOAc/Hexane).

Target: The product is less polar than free piperidine.

Reaction Logic Visualization
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Figure 1: Catalytic cycle for the Buchwald-Hartwig synthesis of the target compound, ensuring

regiospecificity.

Part 3: Applications in Drug Discovery
Sigma Receptor ( ) Modulation
The 1-arylpiperidine scaffold is a pharmacophore hallmark for Sigma-1 (
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) receptor ligands.

Mechanism: The basic nitrogen (protonated at physiological pH) forms an ionic bond with

Asp126 in the

binding pocket, while the 3-chloro-4-methylphenyl group occupies the primary hydrophobic
sub-pocket.

Selectivity Tuning: The 3-chloro substituent restricts rotation and fills the hydrophobic pocket

more efficiently than unsubstituted analogs, often enhancing affinity (

< 10 nM) and selectivity over

receptors [1, 2].

Therapeutic Relevance: Compounds in this class are investigated for:

Neuropathic Pain: Antagonizing

to modulate calcium signaling.

Neuroprotection: Agonists promoting BDNF secretion.[6]

PROTAC Linker & Warhead Design
In Targeted Protein Degradation (TPD), this molecule serves as a "warhead" or anchor.

E3 Ligase Recruitment: Piperidine-based cereblon (CRBN) binders often utilize aryl-

substituted piperidines to modify linker attachment points.

Metabolic Stability: The 4-methyl group blocks the para-position, a primary site for

Cytochrome P450-mediated hydroxylation. This extends the half-life (

) of the PROTAC molecule in vivo compared to unsubstituted phenyl-piperidines.

Structure-Activity Relationship (SAR) Logic
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1-(3-Chloro-4-methylphenyl)piperidine
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Figure 2: SAR analysis highlighting the functional role of each structural component.

Part 4: Handling, Safety & Storage
Safety Profile (GHS Classification)
Based on structural alerts and analog data (Piperidine/Chlorotoluene).

Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.[7]

H319: Causes serious eye irritation.[7]

H411: Toxic to aquatic life with long-lasting effects (due to high LogP/Cl moiety).

Storage & Stability
Storage: Keep in a tightly closed container at 2–8 °C (Refrigerated).

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent N-oxidation over long

periods.

Shelf Life: >2 years if stored properly and protected from light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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